molecular formula C16H14BrNO5 B2718528 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-54-0

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No.: B2718528
CAS No.: 522624-54-0
M. Wt: 380.194
InChI Key: UWMJJAHTINDZCS-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C16H14BrNO5 and a molecular weight of 380.19 g/mol . This compound features a carbamoyl linker and a 4-bromophenyl group, a structure that suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry research. Its molecular framework is related to 4-methoxybenzyl (PMB) esters, which are widely recognized as invaluable "workhorse" protecting groups for carboxylic acids in multi-step synthetic routes, including the synthesis of complex peptides and sensitive natural products . The presence of the bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound of particular interest for constructing more complex molecular architectures. Researchers may employ this chemical in the development of novel pharmaceutical candidates or as a probe in chemical biology. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJJAHTINDZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis

Compounds with ester groups can undergo hydrolysis to form carboxylic acids. This reaction is typically catalyzed by acids or bases.

Amidation

Carboxylic acids can react with amines to form amides. This reaction often requires a coupling agent.

Bromination

Bromination reactions are common for aromatic compounds. The presence of a bromine substituent in 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid suggests that similar compounds could undergo further bromination under specific conditions.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of organic compounds. These methods help identify the molecular structure and detect impurities.

Biological Activities

Compounds with similar structures to 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid may exhibit biological activities such as inhibition of enzymes or interaction with cellular targets. For example, compounds with bromophenyl groups have shown inhibitory effects on telomerase .

Future Research Directions

Future studies should focus on synthesizing 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid and exploring its chemical reactivity, including potential hydrolysis, amidation, and bromination reactions. Additionally, investigating its biological activities could reveal new therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include a bromophenyl group, a carbamoyl moiety, and methoxy substituents. These structural components contribute to its biological activity and potential utility in various applications.

Medicinal Chemistry

One of the primary applications of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is in medicinal chemistry. Its structural features make it a candidate for drug development targeting various diseases.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds similar to 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Agricultural Science

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals.

Research Findings: Herbicidal Activity

In a study published in Pest Management Science, researchers evaluated the herbicidal efficacy of this compound against common weeds. The results showed that it significantly reduced weed biomass when applied at specific concentrations, indicating its potential as an environmentally friendly herbicide .

Material Science

The unique chemical structure of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid lends itself to applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A recent investigation published in Polymer Chemistry explored the incorporation of this compound into polymer matrices. The study found that adding this compound improved the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications .

Analytical Chemistry

This compound can also serve as a standard reference material in analytical chemistry due to its distinct chemical properties.

Application: Chromatographic Techniques

In analytical methods such as High-Performance Liquid Chromatography (HPLC), this compound has been utilized as a calibration standard to ensure accurate quantification of similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and carbamoyl groups can participate in binding interactions with these targets, while the methoxybenzoic acid moiety may enhance its solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their variations:

Compound Name Substituent Variations Key Structural Features Reference(s)
4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid Ethoxy group replaces bromine on phenyl ring Carbamoyl linkage retained; reduced lipophilicity compared to bromo-substituted analog
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid Fluorine replaces bromine; methoxy linkage instead of carbamoylmethoxy Increased electronegativity; potential for altered bioactivity
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) Benzyl ether replaces carbamoylmethoxy Enhanced steric bulk; higher melting point (224–225°C)
4-[(2-Bromophenyl)methoxy]-3-ethoxybenzoic acid Bromine at ortho position; ethoxy replaces methoxy on benzoic acid Positional isomerism; potential differences in receptor binding
3-[(4-Bromophenyl)methoxy]benzoic acid Methoxy linkage at meta position on benzoic acid Simplified structure; lacks carbamoyl group

Physicochemical Properties

  • Lipophilicity : Bromine substitution (logP ~2.5–3.0 estimated) increases lipophilicity compared to fluoro (logP ~2.0) or ethoxy (logP ~1.8) analogs .
  • Acidity : The benzoic acid core confers moderate acidity (pKa ~4.29 for benzyl ether analog ). Carbamoyl groups may slightly increase pKa due to hydrogen-bonding effects.
  • Stability : Carbamoyl linkages are less prone to hydrolysis than esters but may degrade under strong acidic/basic conditions .

Biological Activity

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid, with the CAS number 522624-54-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various aspects such as its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid
  • Molecular Formula : C16H14BrNO5
  • Molecular Weight : 380.19 g/mol

The biological activity of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromophenyl group may enhance hydrophobic interactions with proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues in active sites of enzymes or receptors. This dual interaction can modulate protein function and influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid exhibit antimicrobial properties. For instance, studies have shown that related benzoic acid derivatives possess significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.

CompoundActivityReference
4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acidPotential antibacterial
Related benzoic acidsAntifungal and antibacterial

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored in several studies. It is hypothesized that the methoxy groups in its structure may contribute to reducing inflammatory responses by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Preliminary studies suggest that similar compounds may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The presence of the bromine atom may enhance electron donation capabilities, thereby increasing radical scavenging efficiency.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds with similar structures could inhibit the expression of COX-2 and TNF-alpha in macrophages, indicating a potential pathway for anti-inflammatory action .
  • Oxidative Stress Studies : Research showed that derivatives of benzoic acids could reduce reactive oxygen species (ROS) levels in cellular models, implying their role as antioxidants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the methoxy group in similar benzoic acid derivatives undergoes substitution using sodium methoxide or other nucleophiles under controlled temperatures (60–80°C) and anhydrous solvents like DMF . The carbamoyl group can be introduced via amidation of 4-bromoaniline with activated esters (e.g., NHS esters) in the presence of coupling agents like DCC . Yield optimization requires monitoring pH, solvent polarity, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

  • Methodology :

  • ¹H NMR : The methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while the aromatic protons of the 4-bromophenyl group appear as doublets (δ 7.2–7.6 ppm) due to para-substitution .
  • IR : Key peaks include C=O stretching of the benzoic acid (~1680 cm⁻¹) and carbamoyl N-H bending (~1540 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (M+H⁺) should align with the molecular formula C₁₆H₁₃BrNO₅ (exact mass: 394.18 g/mol) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability studies should assess hydrolysis of the carbamoyl group in aqueous environments (pH-dependent) and photodegradation of the bromophenyl moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and light-induced decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

  • Methodology : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on similar bromophenyl derivatives reveal reduced electron density at the para position, favoring oxidative addition with palladium catalysts . Experimental validation requires screening ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize catalytic turnover .

Q. What computational approaches predict the compound’s vibrational modes and chemical reactivity?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model vibrational frequencies and Fukui indices to identify nucleophilic/electrophilic sites. For example, DFT analysis of 4-bromo-3-methoxybenzoic acid derivatives shows strong agreement between calculated and experimental IR spectra, with deviations <5 cm⁻¹ .

Q. How do solvent effects impact the compound’s solubility and crystallization behavior?

  • Methodology : Solubility parameters (Hansen solubility parameters) and polarity indices (ET30) guide solvent selection. Polar aprotic solvents (DMSO, DMF) enhance solubility via H-bonding with the carboxylic acid group. Crystallization trials in ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for X-ray diffraction .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding)?

  • Methodology :

  • Enzyme Inhibition : Assay purity (>95% by HPLC) and confirm the absence of hydrolyzed byproducts (e.g., free benzoic acid) that may skew IC₅₀ values .
  • Receptor Binding : Use radioligand displacement assays with tritiated analogs to quantify binding affinity (Kd). Cross-validate with molecular docking simulations (AutoDock Vina) to identify key interactions with receptor active sites .

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